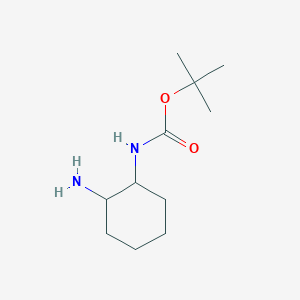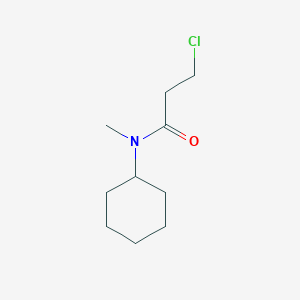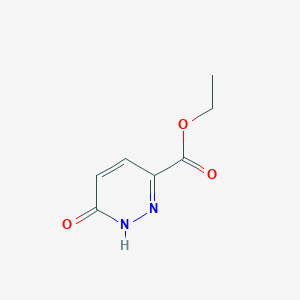![molecular formula C10H9NS2 B1307199 2,3-二氢-5H-1,4-二硫杂蒽并[2,3-b]吲哚 CAS No. 352524-37-9](/img/structure/B1307199.png)
2,3-二氢-5H-1,4-二硫杂蒽并[2,3-b]吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a chemical compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is 1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole include a molecular weight of 207.32 .科学研究应用
合成和化学性质
钯催化的还原环化反应:2,3-二氢-5H-1,4-二硫杂蒽并[2,3-b]吲哚通过钯催化的还原环化反应合成,强调了这些化学反应的复杂性和选择性 (Ansari 等人,2016)。
嘧啶并[5,4-b]吲哚衍生物的合成:该化合物在嘧啶并[5,4-b]吲哚衍生物的形成中发挥作用,展示了其在生成复杂杂环结构中的效用 (Shestakov 等人,2009)。
环化反应中的区域选择性:2,3-二氢-5H-1,4-二硫杂蒽并[2,3-b]吲哚在环化反应中表现出特定的区域选择性,这是合成各种杂环化合物的关键方面 (Vasˈkevich 等人,2011)。
药学应用
抗肿瘤特性:该化合物是具有潜在抗肿瘤特性的衍生物合成的前体,突出了其在药物化学中的重要性 (Girgis, 2009)。
蛋白激酶抑制剂:2,3-二氢-5H-1,4-二硫杂蒽并[2,3-b]吲哚的衍生物对人蛋白激酶表现出活性,强调了它们在设计治疗目的抑制剂中的潜力 (Danilenko 等人,2008)。
光致发光特性:该化合物参与反应,生成具有强光致发光的产物,表明其在材料科学和光电应用中的潜力 (Ding 等人,2017)。
安全和危害
生化分析
Biochemical Properties
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been found to bind to certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been shown to affect the metabolism of lipids and carbohydrates by interacting with enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
属性
IUPAC Name |
3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFLCQBDYMBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395188 |
Source


|
| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352524-37-9 |
Source


|
| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

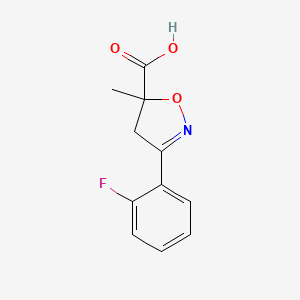
![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)
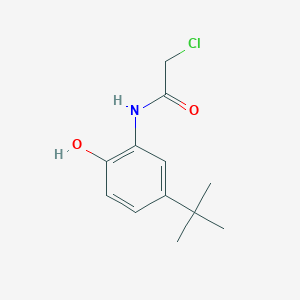
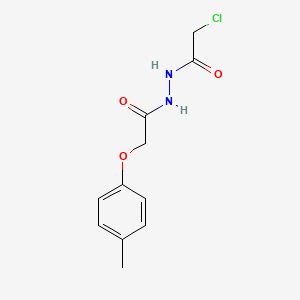

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
